rac-[(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-yl]methanamine hydrochloride
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Overview
Description
rac-[(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-yl]methanamine hydrochloride: is a synthetic compound with a complex molecular structure It is characterized by a hexahydro-furo-pyran ring system attached to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-yl]methanamine hydrochloride typically involves multiple steps:
Formation of the Hexahydro-furo-pyran Ring: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Methanamine Group: This can be achieved through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
rac-[(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-yl]methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-[(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-yl]methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- rac-[(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-yl]methanamine
- rac-[(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-yl]methanol
- rac-[(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-yl]methanone
Uniqueness
rac-[(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-yl]methanamine hydrochloride is unique due to its specific ring structure and the presence of the methanamine group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
[(1R,3aS,7aS)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyran-1-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-3-8-7-1-2-10-4-6(7)5-11-8;/h6-8H,1-5,9H2;1H/t6-,7-,8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVRORYDJXOSHD-WQYNNSOESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1C(OC2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]2[C@H]1[C@@H](OC2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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